molecular formula C20H24N4 B2830822 4-benzyl-N-[3-(dimethylamino)propyl]phthalazin-1-amine CAS No. 338404-24-3

4-benzyl-N-[3-(dimethylamino)propyl]phthalazin-1-amine

Cat. No.: B2830822
CAS No.: 338404-24-3
M. Wt: 320.44
InChI Key: NRVCLFHBJAVGCB-UHFFFAOYSA-N
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Description

4-benzyl-N-[3-(dimethylamino)propyl]phthalazin-1-amine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phthalazine ring system substituted with a benzyl group and a dimethylaminopropyl chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[3-(dimethylamino)propyl]phthalazin-1-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-benzylphthalazine with N,N-dimethyl-1,3-propanediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[3-(dimethylamino)propyl]phthalazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-benzyl-N-[3-(dimethylamino)propyl]phthalazin-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-benzyl-N-[3-(dimethylamino)propyl]phthalazin-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-N-(3-methoxypropyl)-1-phthalazinamine
  • 4-benzyl-N-(4-methoxybenzyl)-1-phthalazinamine

Uniqueness

4-benzyl-N-[3-(dimethylamino)propyl]phthalazin-1-amine is unique due to its specific substitution pattern and the presence of both benzyl and dimethylaminopropyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-benzylphthalazin-1-yl)-N',N'-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-24(2)14-8-13-21-20-18-12-7-6-11-17(18)19(22-23-20)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVCLFHBJAVGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NN=C(C2=CC=CC=C21)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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